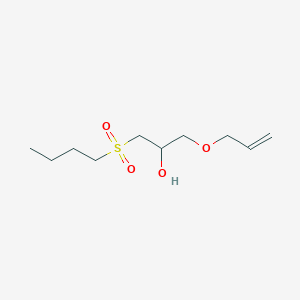![molecular formula C14H18N2S B3845545 N-methyl-N-[(3-methyl-2-thienyl)methyl]-2-(2-pyridinyl)ethanamine](/img/structure/B3845545.png)
N-methyl-N-[(3-methyl-2-thienyl)methyl]-2-(2-pyridinyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[(3-methyl-2-thienyl)methyl]-2-(2-pyridinyl)ethanamine, commonly known as Methylthioninium chloride or methylene blue, is a synthetic compound with a blue-green color. It has been used as a dye, a biological stain, and a medication for various conditions. In recent years, it has gained attention for its potential use in scientific research due to its unique properties.
Mecanismo De Acción
Methylene blue works by inhibiting the activity of certain enzymes, such as monoamine oxidase and nitric oxide synthase. It also has antioxidant properties and can scavenge free radicals, reducing oxidative stress in cells.
Biochemical and Physiological Effects:
Methylene blue has been shown to have a variety of biochemical and physiological effects, including increasing mitochondrial function, reducing inflammation, and improving cognitive function. It has also been shown to have antimicrobial properties, inhibiting the growth of bacteria and parasites.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methylene blue has several advantages for use in lab experiments, including its low cost, availability, and ease of use. It is also stable and has a long shelf life. However, it does have limitations, such as potential toxicity at high doses and the need for careful handling due to its staining properties.
Direcciones Futuras
There are several potential future directions for research involving methylene blue. It may be further studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, its antimicrobial properties may be explored for use in developing new antibiotics. Methylene blue may also have potential applications in regenerative medicine and tissue engineering.
In conclusion, methylene blue is a versatile compound with a wide range of potential applications in scientific research. Its unique properties and low cost make it an attractive option for many experiments. As research continues, it may become an increasingly important tool in various fields of study.
Aplicaciones Científicas De Investigación
Methylene blue has been used in various scientific research applications, including neuroscience, cancer research, and infectious disease studies. It has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, it has been used as a photosensitizer in photodynamic therapy for cancer treatment. Methylene blue has also been studied for its potential use in treating infectious diseases such as malaria and COVID-19.
Propiedades
IUPAC Name |
N-methyl-N-[(3-methylthiophen-2-yl)methyl]-2-pyridin-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S/c1-12-7-10-17-14(12)11-16(2)9-6-13-5-3-4-8-15-13/h3-5,7-8,10H,6,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMQTCRVFREUFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN(C)CCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

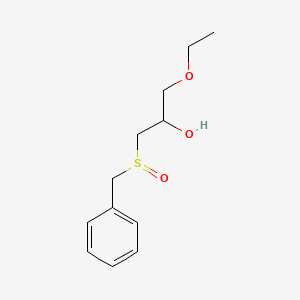
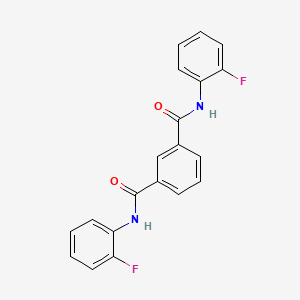
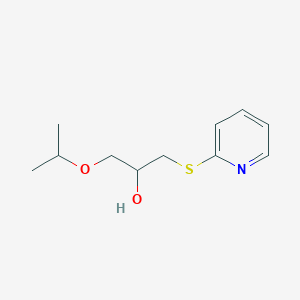
![2-{2-[4-(4-chloro-3-nitrobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3845494.png)
![2-(2-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-piperazinyl}ethoxy)ethanol](/img/structure/B3845496.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-pyrazinecarboxamide](/img/structure/B3845501.png)
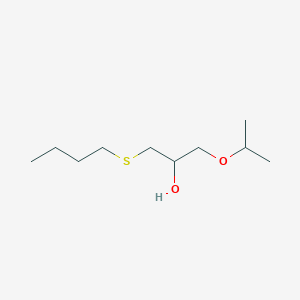
![[1-(2-furylmethyl)-2-piperidinyl]methanol](/img/structure/B3845529.png)
![N-{[(3-methylphenyl)amino]carbonyl}-2-naphthamide](/img/structure/B3845531.png)
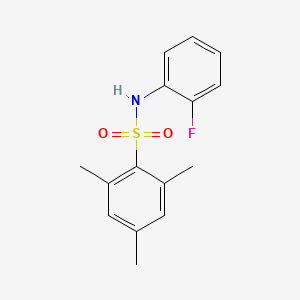
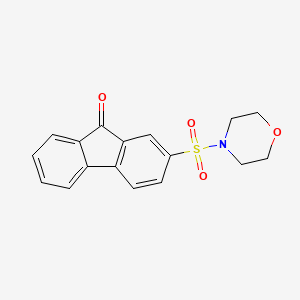
![N,N'-bis[3-(trifluoromethyl)phenyl]isophthalamide](/img/structure/B3845557.png)
![1-[2-(3,4-difluorophenoxy)-3-pyridinyl]-N-[(2-methyl-5-pyrimidinyl)methyl]methanamine](/img/structure/B3845563.png)
